Ethanol, 2-(4-chloro-m-tolyl)-

Description

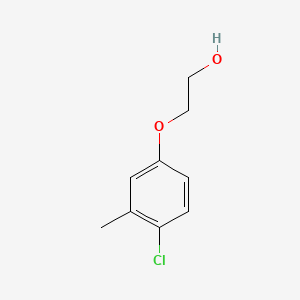

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-3-methylphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-7-6-8(12-5-4-11)2-3-9(7)10/h2-3,6,11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGKWFAIEHHYGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90220770 | |

| Record name | Ethanol, 2-(4-chloro-m-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705-82-8 | |

| Record name | Ethanol, 2-(4-chloro-m-tolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC190718 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(4-chloro-m-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-CHLORO-META-TOLYLOXY)-ETHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathway Analysis for 2 4 Chloro 3 Methylphenoxy Ethanol

Retrosynthetic Analysis of the 2-(4-chloro-3-methylphenoxy)ethanol Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. The primary disconnection for 2-(4-chloro-3-methylphenoxy)ethanol is the ether C-O bond. This bond can be broken in two ways, leading to two potential synthetic pathways.

Disconnection Approach:

Route A: This disconnection suggests a nucleophilic substitution where 4-chloro-3-methylphenoxide acts as the nucleophile and a 2-haloethanol (e.g., 2-chloroethanol (B45725) or 2-bromoethanol) or ethylene (B1197577) oxide serves as the electrophile. This approach forms the basis of the Williamson ether synthesis.

Route B: This less common disconnection would involve a nucleophilic attack from an ethoxide equivalent on an activated 4-chloro-3-methylphenyl ring. This is generally more challenging due to the lower reactivity of the aryl halide towards nucleophilic substitution unless activated by strong electron-withdrawing groups.

Based on this analysis, Route A represents the more feasible and widely employed strategy for the synthesis of this and similar aryl ethers.

Exploration of Synthetic Routes for Aromatic Ether Formation

The formation of the aromatic ether linkage in 2-(4-chloro-3-methylphenoxy)ethanol can be achieved through several established synthetic methodologies.

The Williamson ether synthesis is a cornerstone of ether formation and represents the most direct and common method for preparing 2-(4-chloro-3-methylphenoxy)ethanol. nist.govnih.gov This SN2 reaction involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. nist.govnih.gov

In this context, 4-chloro-3-methylphenol (B1668792) is first deprotonated with a suitable base to form the corresponding phenoxide anion. This nucleophilic phenoxide then attacks an electrophilic two-carbon synthon, such as a 2-haloethanol or ethylene oxide, to form the desired ether.

Key Reactants and Conditions:

| Phenolic Substrate | Electrophile | Base | Solvent | Typical Temperature (°C) | Reported Yields (%) |

| 4-chloro-3-methylphenol | 2-Chloroethanol | Sodium Hydroxide (B78521) (NaOH) | Water, Ethanol (B145695) | 80-100 | 70-90 |

| 4-chloro-3-methylphenol | 2-Bromoethanol | Potassium Carbonate (K₂CO₃) | Acetone (B3395972), DMF | 60-80 | 75-95 |

| 4-chloro-3-methylphenol | Ethylene Oxide | Sodium Hydroxide (NaOH) | Water | 50-70 | 80-95 |

Data in the table is compiled from general knowledge of Williamson ether synthesis and data for analogous reactions.

The choice of base and solvent is critical for the success of the Williamson ether synthesis. Strong bases like sodium hydroxide or potassium carbonate are typically used to ensure complete deprotonation of the phenol. byjus.com Polar aprotic solvents such as DMF or acetone are often preferred as they can solvate the cation of the base, thus increasing the nucleophilicity of the phenoxide anion. byjus.com

In recent decades, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-O bonds, particularly for the synthesis of diaryl ethers and alkyl aryl ethers. nih.gov These methods can be advantageous when the Williamson ether synthesis is inefficient, for example, with sterically hindered substrates.

For the synthesis of 2-(4-chloro-3-methylphenoxy)ethanol, a palladium-catalyzed coupling could potentially involve the reaction of 4-chloro-3-methylphenol with a suitable two-carbon coupling partner, or the coupling of a 1-bromo-4-chloro-3-methylbenzene with ethylene glycol.

Potential Palladium-Catalyzed Coupling Strategy:

| Aryl Component | Alcohol Component | Palladium Catalyst | Ligand | Base | Solvent | Typical Temperature (°C) |

| 1-Bromo-4-chloro-3-methylbenzene | Ethylene Glycol | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100-120 |

| 4-chloro-3-methylphenol | 2-Bromoethanol | Pd(OAc)₂ | BINAP | K₃PO₄ | Toluene | 90-110 |

This table represents a plausible, though not explicitly documented, synthetic approach based on known palladium-catalyzed C-O coupling reactions.

The key to a successful palladium-catalyzed C-O coupling reaction lies in the choice of the catalyst, ligand, and base. Bulky electron-rich phosphine (B1218219) ligands are often employed to facilitate the reductive elimination step, which is typically the rate-limiting step in the catalytic cycle.

Direct functionalization strategies aim to form the C-O bond by activating a C-H bond of the aromatic ring, thus avoiding the need for pre-functionalized starting materials like aryl halides. However, for the synthesis of 2-(4-chloro-3-methylphenoxy)ethanol, this approach is less common and more challenging due to the need for selective activation of the phenolic O-H bond over aromatic C-H bonds.

A more relevant direct functionalization approach in this context is the direct O-alkylation of 4-chloro-3-methylphenol. This is essentially the Williamson ether synthesis, which is the most direct and efficient method.

Mechanistic Investigations of Proposed Synthetic Pathways

The Williamson ether synthesis proceeds via a well-established SN2 mechanism. wikipedia.orgchemistnotes.comorganicchemistrytutor.com The reaction is initiated by the deprotonation of 4-chloro-3-methylphenol by a base, forming the highly nucleophilic 4-chloro-3-methylphenoxide ion. This phenoxide then undergoes a backside attack on the electrophilic carbon of the 2-haloethanol or the epoxide ring of ethylene oxide.

Mechanism of Williamson Ether Synthesis:

In the case of a 2-haloethanol, the reaction results in the displacement of the halide ion. When ethylene oxide is used, the reaction leads to the opening of the epoxide ring. The stereochemistry at the electrophilic carbon is inverted during the SN2 attack, although this is not relevant for the synthesis of 2-(4-chloro-3-methylphenoxy)ethanol from achiral starting materials.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Several factors can be optimized to enhance the yield and purity of 2-(4-chloro-3-methylphenoxy)ethanol in the Williamson ether synthesis.

Key Optimization Parameters:

| Parameter | Effect on Reaction | Optimization Strategy |

| Base | The strength and stoichiometry of the base affect the extent of phenoxide formation. | Use of a slight excess of a strong base like NaOH or K₂CO₃ ensures complete deprotonation. Phase-transfer catalysts can be employed with weaker, heterogeneous bases. |

| Solvent | The solvent polarity and proticity influence the nucleophilicity of the phenoxide and the solubility of reactants. | Polar aprotic solvents (DMF, DMSO, acetone) are generally preferred to enhance the rate of the SN2 reaction. |

| Temperature | Reaction temperature affects the rate of reaction. | Moderate temperatures (50-100 °C) are typically sufficient. Higher temperatures can lead to side reactions like elimination if a secondary or tertiary alkyl halide were used. |

| Leaving Group | The nature of the leaving group on the electrophile influences the reaction rate. | For 2-haloethanols, the reactivity order is I > Br > Cl. |

| Reactant Purity | Impurities in the starting materials can lead to side reactions and lower yields. | Use of high-purity 4-chloro-3-methylphenol and electrophile is recommended. |

By carefully controlling these parameters, the synthesis of 2-(4-chloro-3-methylphenoxy)ethanol can be optimized to achieve high yields and purity, making it an efficient and industrially viable process.

Considerations for Green Chemistry Principles in Synthesis

The synthesis of 2-(4-chloro-3-methylphenoxy)ethanol, traditionally achieved through methods like the Williamson ether synthesis, can be significantly improved by incorporating the principles of green chemistry. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key metrics used to evaluate the "greenness" of a synthesis include Atom Economy (AE), Process Mass Intensity (PMI), E-Factor (Environmental Factor), and Reaction Mass Efficiency (RME).

The classic Williamson ether synthesis involves the reaction of 4-chloro-3-methylphenol with a 2-haloethanol (like 2-chloroethanol) in the presence of a base. While effective, this method often utilizes volatile organic solvents, stoichiometric amounts of base, and can generate significant inorganic salt waste, leading to a high E-Factor and PMI.

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. accessscience.com An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts. rsc.org For the Williamson ether synthesis of 2-(4-chloro-3-methylphenoxy)ethanol from 4-chloro-3-methylphenol and 2-chloroethanol with sodium hydroxide, the stoichiometric equation is:

C₇H₇ClO + C₂H₅ClO + NaOH → C₉H₁₁ClO₂ + NaCl + H₂O

In this reaction, sodium chloride (NaCl) and water (H₂O) are byproducts. The theoretical atom economy can be calculated, and any deviation from 100% highlights the intrinsic inefficiency of the reaction in terms of atom utilization.

The E-Factor is a simple yet powerful metric defined as the total mass of waste generated per kilogram of product. chembam.com A lower E-factor signifies a greener process. Process Mass Intensity (PMI) is another key metric, particularly in the pharmaceutical industry, which considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a kilogram of the final product. princeton.edu Traditional synthesis routes for phenoxyethanol (B1677644) derivatives often have high PMIs due to the large volumes of solvents used in reaction and purification steps.

To align the synthesis of 2-(4-chloro-3-methylphenoxy)ethanol with green chemistry principles, several modifications to the traditional Williamson ether synthesis can be considered:

Catalytic Approaches: The use of catalysts, in place of stoichiometric reagents, is a cornerstone of green chemistry. igitsarang.ac.in Phase-transfer catalysis (PTC) is a particularly relevant technique for this synthesis. accessscience.comptfarm.pl A phase-transfer catalyst can facilitate the transfer of the phenoxide anion from an aqueous phase to an organic phase containing the alkylating agent, thereby accelerating the reaction and potentially reducing the need for harsh organic solvents. princeton.eduptfarm.pl This can lead to higher yields, milder reaction conditions, and easier product separation. princeton.edu

Alternative Reaction Conditions: Microwave-assisted synthesis has emerged as a valuable tool in green chemistry. Microwave irradiation can significantly reduce reaction times and improve yields, often under solvent-free conditions. researchgate.net This approach not only saves energy but also minimizes the use of volatile organic compounds (VOCs).

Solvent Selection: The choice of solvent has a profound impact on the environmental footprint of a chemical process. chembam.com Green chemistry encourages the use of safer, more environmentally benign solvents. nih.gov For the synthesis of 2-(4-chloro-3-methylphenoxy)ethanol, exploring the use of greener solvents such as water, ethanol, or other bio-based solvents could significantly reduce the environmental impact compared to traditional chlorinated or aprotic polar solvents. masterorganicchemistry.com Solvent-free conditions, where the reactants themselves act as the reaction medium, represent an ideal scenario from a green chemistry perspective. researchgate.net

| Metric | Traditional Synthesis (Hypothetical) | Greener Synthesis (Hypothetical) | Rationale for Improvement |

|---|---|---|---|

| Atom Economy | ~75% | ~75% | Atom economy is inherent to the reaction stoichiometry and does not change with reaction conditions. |

| E-Factor | 10-20 | 2-5 | Reduced solvent use, catalytic base, and minimized byproducts lead to a significant decrease in waste generation. |

| Process Mass Intensity (PMI) | >50 | <10 | Elimination or significant reduction of organic solvents drastically lowers the total mass of materials used. |

| Solvent Choice | Toluene, DMF | Water, Ethanol, or Solvent-free | Replacement of hazardous solvents with greener alternatives or their complete elimination. |

| Energy Consumption | High (prolonged heating) | Low (microwave irradiation, lower temperatures) | More efficient energy transfer and shorter reaction times reduce overall energy demand. |

By focusing on these green chemistry principles, the synthesis of 2-(4-chloro-3-methylphenoxy)ethanol can be transformed into a more sustainable and economically viable process. The adoption of catalytic methods, greener solvents, and energy-efficient reaction conditions are key to minimizing the environmental impact of producing this valuable chemical compound. Further research and development in this area are crucial for the broader implementation of green chemistry in the chemical industry.

Advanced Spectroscopic Characterization of 2 4 Chloro 3 Methylphenoxy Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment, connectivity, and stereochemistry of the compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons and their neighboring protons in a molecule. The spectrum of 2-(4-chloro-3-methylphenoxy)ethanol is expected to show distinct signals for the aromatic protons, the methyl group protons, the methylene (B1212753) protons of the ethanol (B145695) chain, and the hydroxyl proton.

The aromatic region would display signals for the three protons on the substituted benzene (B151609) ring. Their specific chemical shifts and splitting patterns are influenced by the chloro and methyl substituents. The methyl group attached to the ring would appear as a singlet in the typical alkyl-aromatic region. The two methylene groups (-O-CH₂-CH₂-OH) are diastereotopic and would each give rise to a triplet, assuming coupling to each other. The hydroxyl proton signal can vary in position and may appear as a broad singlet, depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for 2-(4-chloro-3-methylphenoxy)ethanol (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.20 | d | 1H | Ar-H |

| ~ 6.80 | d | 1H | Ar-H |

| ~ 6.75 | dd | 1H | Ar-H |

| ~ 4.10 | t | 2H | -O-CH₂- |

| ~ 3.95 | t | 2H | -CH₂-OH |

| ~ 2.30 | s | 3H | Ar-CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within a molecule. For 2-(4-chloro-3-methylphenoxy)ethanol, a total of nine distinct carbon signals are expected, corresponding to the nine carbon atoms in unique chemical environments. The chemical shifts are indicative of the type of carbon (aromatic, alkyl, alcohol-bearing). Aromatic carbons typically resonate between 110 and 160 ppm, with carbons attached to electronegative atoms (like oxygen and chlorine) appearing further downfield. The carbons of the ethanol side chain will appear in the aliphatic region, with the carbon bonded to the ether oxygen being more deshielded than the one bonded to the hydroxyl group.

Table 2: Predicted ¹³C NMR Data for 2-(4-chloro-3-methylphenoxy)ethanol (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~ 156.0 | C-O (Aromatic) |

| ~ 136.0 | C-CH₃ (Aromatic) |

| ~ 130.0 | C-Cl (Aromatic) |

| ~ 128.0 | CH (Aromatic) |

| ~ 114.0 | CH (Aromatic) |

| ~ 112.0 | CH (Aromatic) |

| ~ 69.0 | -O-CH₂- |

| ~ 61.0 | -CH₂-OH |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides fundamental structural information, 2D NMR techniques are essential for unambiguously assigning signals and confirming the molecular skeleton.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2-(4-chloro-3-methylphenoxy)ethanol, a COSY spectrum would be expected to show a clear correlation between the two methylene groups of the ethanol chain (-O-CH₂-CH₂-OH), confirming their connectivity. Correlations between adjacent aromatic protons would also be visible, helping to assign their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. It would show a cross-peak for each C-H bond, definitively linking the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum. This is crucial for assigning the signals for the methyl group, the two methylene groups, and the aromatic C-H carbons.

The protons of the -O-CH₂- group correlating to the aromatic carbon attached to the ether oxygen.

The aromatic protons correlating to neighboring aromatic carbons and the methyl carbon.

The methyl protons correlating to the aromatic carbons two and three bonds away.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

Vibrational Mode Assignment and Functional Group Identification

The IR spectrum of 2-(4-chloro-3-methylphenoxy)ethanol would be characterized by absorptions corresponding to its primary functional groups: the hydroxyl (-OH) group, the aromatic ring, the ether linkage (C-O-C), and the alkyl C-H bonds.

O-H Stretch: A prominent, broad absorption band is expected in the region of 3500-3200 cm⁻¹ due to the stretching vibration of the hydroxyl group, with the broadening caused by intermolecular hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations are expected to produce several sharp bands in the 1600-1450 cm⁻¹ region.

C-O Stretch: Two distinct C-O stretching vibrations would be present. The aryl-alkyl ether (Ar-O-C) stretch is expected around 1250 cm⁻¹, while the alcohol (C-OH) stretch would appear around 1050 cm⁻¹.

C-Cl Stretch: The vibration for the carbon-chlorine bond is expected in the fingerprint region, typically around 800-600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for 2-(4-chloro-3-methylphenoxy)ethanol

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3500 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2960 - 2850 | Medium | Aliphatic C-H stretch |

| ~ 1600, ~1480 | Medium-Strong | Aromatic C=C ring stretch |

| ~ 1250 | Strong | Aryl-alkyl C-O stretch (ether) |

| ~ 1050 | Strong | C-O stretch (primary alcohol) |

Far-Infrared and Terahertz Spectroscopic Investigations

Far-infrared (FIR) and Terahertz (THz) spectroscopy are powerful techniques for probing low-frequency vibrational modes and intermolecular interactions in molecular solids. These low-energy vibrations, typically in the range of 10 to 600 cm⁻¹, correspond to collective motions of the crystal lattice (phonons) and large-amplitude molecular motions, such as torsional modes of functional groups and intermolecular hydrogen-bond vibrations.

For a molecule like 2-(4-chloro-3-methylphenoxy)ethanol, which possesses a flexible ether linkage and a hydroxyl group capable of hydrogen bonding, FIR and THz spectroscopy can provide unique insights into its solid-state structure and dynamics. The expected low-frequency vibrational modes would include:

Torsional Modes: Rotations around the C-O bonds of the ether linkage and the C-C and C-O bonds of the ethanol side chain.

Intermolecular Vibrations: Stretching and bending modes of hydrogen bonds formed between the hydroxyl groups of adjacent molecules in the crystal lattice.

Lattice Vibrations: Collective motions of the molecules as a whole within the crystal structure.

Table 1: Expected Far-Infrared and Terahertz Vibrational Modes for 2-(4-chloro-3-methylphenoxy)ethanol

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment |

| 50 - 150 | Lattice vibrations (Phonon modes) |

| 150 - 300 | Intermolecular hydrogen-bond stretching and bending vibrations |

| 200 - 400 | Torsional modes of the phenoxy-ethanol backbone and methyl group |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength and intensity of the absorption are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

Electronic Transition Analysis and Chromophore Characterization

The primary chromophore in 2-(4-chloro-3-methylphenoxy)ethanol is the substituted benzene ring. The electronic spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic system. A study on the closely related compound, 4-chloro-3-methylphenol (B1668792), provides valuable comparative data. ias.ac.inias.ac.in The electronic absorption spectrum of 4-chloro-3-methylphenol shows a strong absorption band around 286 nm (34934 cm⁻¹). ias.ac.in This absorption corresponds to the π → π* transition of the benzene ring, which is analogous to the B-band of benzene. The presence of the chloro, methyl, and hydroxyl substituents on the ring, as well as the ether linkage in the target molecule, will influence the precise wavelength of maximum absorption (λmax).

The oxygen atom of the ether and the hydroxyl group also have non-bonding electrons (n electrons) which could potentially be involved in n → π* transitions. However, these transitions are typically much weaker than π → π* transitions and may be obscured by the stronger absorptions of the aromatic ring. youtube.com

Table 2: Expected UV-Vis Absorption Data for 2-(4-chloro-3-methylphenoxy)ethanol

| Chromophore | Electronic Transition | Expected λmax (nm) |

| 4-chloro-3-methylphenoxy group | π → π | ~285 - 295 |

| Ether and Hydroxyl Oxygen | n → π | ~300 - 320 (weak) |

Solvatochromic Studies on UV-Vis Absorption

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands upon a change in the polarity of the solvent. nih.gov This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule. By studying the UV-Vis spectrum of 2-(4-chloro-3-methylphenoxy)ethanol in a range of solvents with varying polarities, it is possible to gain information about the change in the molecule's dipole moment upon electronic excitation.

For a molecule like 2-(4-chloro-3-methylphenoxy)ethanol, which contains polar C-Cl, C-O, and O-H bonds, an increase in solvent polarity is expected to cause a shift in the λmax of the π → π* transition.

Bathochromic Shift (Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a shift to a longer wavelength (lower energy).

Hypsochromic Shift (Blue Shift): If the ground state is more polar than the excited state, an increase in solvent polarity will stabilize the ground state more, resulting in a shift to a shorter wavelength (higher energy).

Given the presence of the electron-donating ether and hydroxyl groups, it is likely that the excited state will have a larger dipole moment than the ground state, leading to a bathochromic shift with increasing solvent polarity.

Table 3: Hypothetical Solvatochromic Data for the π → π Transition of 2-(4-chloro-3-methylphenoxy)ethanol*

| Solvent | Polarity Index | Expected λmax (nm) | Shift Direction |

| Hexane | 0.1 | 288 | - |

| Dichloromethane | 3.1 | 290 | Bathochromic |

| Acetone (B3395972) | 5.1 | 292 | Bathochromic |

| Ethanol | 5.2 | 293 | Bathochromic |

| Water | 10.2 | 295 | Bathochromic |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathway Analysis

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, which causes the molecule to ionize and fragment in a reproducible manner. The fragmentation pattern is a "fingerprint" that can be used to identify the compound.

For 2-(4-chloro-3-methylphenoxy)ethanol, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. The fragmentation is expected to be directed by the functional groups present, namely the ether linkage, the aromatic ring, and the hydroxyl group. libretexts.org

A plausible fragmentation pathway would involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen of the hydroxyl group, leading to the formation of a stable [CH₂OH]⁺ ion at m/z 31.

Cleavage of the Ether Bond: Scission of the bond between the aromatic ring and the ether oxygen, or the bond between the ether oxygen and the ethyl group. This could lead to the formation of a [C₇H₆ClO]⁺ ion (chlorocresol radical cation) and a [C₂H₅O]⁺ ion.

Loss of Water: Elimination of a water molecule from the molecular ion.

Aromatic Ring Fragmentation: Fragmentation of the substituted benzene ring, though this is generally less favorable for stable aromatic systems.

Table 4: Predicted Major Fragments in the EI-MS of 2-(4-chloro-3-methylphenoxy)ethanol

| m/z | Proposed Fragment Ion |

| 186 | [M]⁺ (Molecular Ion) for ³⁵Cl isotope |

| 188 | [M+2]⁺ (Isotope peak for ³⁷Cl) |

| 141 | [M - CH₂OH]⁺ |

| 125 | [C₇H₆Cl]⁺ |

| 93 | [C₆H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

| 45 | [CH₂CH₂OH]⁺ |

| 31 | [CH₂OH]⁺ (Likely Base Peak) |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.gov Unlike EI-MS, ESI-MS typically produces intact molecular ions with minimal fragmentation. This makes it an excellent method for accurately determining the molecular weight of a compound.

For 2-(4-chloro-3-methylphenoxy)ethanol, ESI-MS in positive ion mode would be expected to produce a prominent protonated molecule, [M+H]⁺. Adducts with other cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), may also be observed. In negative ion mode, a deprotonated molecule, [M-H]⁻, could be detected. The high sensitivity of ESI-MS allows for the detection of the molecular ion even at very low concentrations.

Table 5: Expected Ions in the ESI-MS of 2-(4-chloro-3-methylphenoxy)ethanol

| Ionization Mode | Expected Ion | m/z (for ³⁵Cl) |

| Positive | [M+H]⁺ | 187 |

| Positive | [M+Na]⁺ | 209 |

| Positive | [M+K]⁺ | 225 |

| Negative | [M-H]⁻ | 185 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with high accuracy, HRMS provides an experimental mass that can be used to deduce the molecular formula of the analyte, thereby offering a high degree of confidence in its identification.

For 2-(4-chloro-3-methylphenoxy)ethanol, the molecular formula is C₉H₁₁ClO₂. The theoretical exact mass of the molecular ion [M]⁺ can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹⁶O). This calculated value serves as a benchmark for comparison with the experimentally determined mass from HRMS analysis. The high resolution of the instrument allows for the differentiation between ions of the same nominal mass but different elemental compositions.

The monoisotopic mass of 2-(4-chloro-3-methylphenoxy)ethanol has been calculated to be 186.0447573 Da. nih.gov In a typical HRMS experiment, the measured mass of the molecular ion would be expected to be very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental formula of the compound.

The data obtained from HRMS analysis is crucial for the unequivocal identification of 2-(4-chloro-3-methylphenoxy)ethanol, particularly in complex matrices where the presence of isobaric interferences is possible. The high precision of HRMS allows for the confident assignment of the molecular formula, which, in conjunction with other spectroscopic data, provides a comprehensive structural elucidation.

Beyond the determination of the molecular ion's exact mass, HRMS can also provide valuable information about the fragmentation of the molecule. While a detailed fragmentation pattern is typically studied using tandem mass spectrometry (MS/MS), the high-resolution measurement of fragment ions in a full scan spectrum can aid in proposing their elemental compositions and, by extension, their structures. For 2-(4-chloro-3-methylphenoxy)ethanol, characteristic fragmentation would likely involve cleavage of the ether bond and the side chain.

Below is a table summarizing the theoretical and expected experimental mass data for the molecular ion of 2-(4-chloro-3-methylphenoxy)ethanol.

| Parameter | Value |

| Molecular Formula | C₉H₁₁ClO₂ |

| Theoretical Monoisotopic Mass | 186.0447573 Da |

| Expected HRMS Measurement | 186.0447 ± 0.0009 Da (assuming 5 ppm mass accuracy) |

| Ion Species | [M+H]⁺, [M+Na]⁺, etc. |

Computational Chemistry and Advanced Theoretical Investigations of 2 4 Chloro 3 Methylphenoxy Ethanol

Molecular Orbital Theory

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the distribution and energy of their electrons in molecular orbitals.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

HOMO (Highest Occupied Molecular Orbital): This orbital can be thought of as the orbital from which the molecule is most likely to donate electrons. The energy of the HOMO is related to the ionization potential of the molecule.

LUMO (Lowest Unoccupied Molecular Orbital): This is the orbital to which the molecule is most likely to accept electrons. The energy of the LUMO is related to the electron affinity of the molecule.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more polarizable and more reactive. researchgate.net

For 2-(4-chloro-3-methylphenoxy)ethanol, FMO analysis would reveal the regions of the molecule that are most susceptible to nucleophilic and electrophilic attack. The character of the HOMO and LUMO (i.e., which atoms and atomic orbitals contribute most to them) would pinpoint the reactive sites.

Table 3: Illustrative Frontier Molecular Orbital Properties for 2-(4-chloro-3-methylphenoxy)ethanol

| Parameter | Energy (eV) | Character/Localization |

|---|---|---|

| HOMO | Value | Typically localized on the phenoxy ring and oxygen atoms |

| LUMO | Value | Often localized on the aromatic ring |

Note: The values and character descriptions are illustrative and represent typical findings for similar aromatic ether alcohols.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity. researchgate.netmdpi.com The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, prone to nucleophilic attack. Green and yellow represent regions with near-zero or intermediate potential.

For 2-(4-chloro-3-methylphenoxy)ethanol, the MEP surface analysis reveals distinct regions of varying electrostatic potential. The oxygen atoms of the ether and hydroxyl groups are expected to be the most electron-rich areas, depicted as intense red on the MEP map. These regions represent the most likely sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group is anticipated to be the most electron-poor region, shown in blue, making it a prime site for nucleophilic interactions.

The aromatic ring also contributes to the electrostatic potential distribution. The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group influences the charge distribution on the ring. This creates a nuanced potential landscape across the aromatic system, which can be crucial in understanding intermolecular interactions. The MEP surface provides a comprehensive picture of the molecule's charge distribution, offering insights into its chemical reactivity and potential interaction sites with other molecules. mdpi.com

Global and Local Reactivity Descriptors (e.g., hardness, softness, electrophilicity index)

Global and local reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are powerful tools for quantifying the chemical reactivity of a molecule. chemrxiv.orgscielo.org.mx These descriptors provide a quantitative measure of a molecule's stability and reactivity. researchgate.net

Global Reactivity Descriptors

Global reactivity descriptors provide information about the reactivity of the molecule as a whole. Key global descriptors include:

Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. A higher hardness value indicates greater stability and lower reactivity.

Softness (S): The reciprocal of hardness, representing the molecule's ability to undergo a change in its electron configuration. Higher softness implies greater reactivity.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater tendency to act as an electrophile. researchgate.net

These descriptors are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Local Reactivity Descriptors

For 2-(4-chloro-3-methylphenoxy)ethanol, the calculation of these descriptors would provide a detailed understanding of its reactive nature. The electrophilicity index, for instance, would quantify its ability to accept electrons, a crucial aspect in many chemical reactions.

Below is an interactive table showcasing hypothetical calculated global reactivity descriptors for 2-(4-chloro-3-methylphenoxy)ethanol.

| Descriptor | Value (eV) |

| Hardness (η) | 3.5 |

| Softness (S) | 0.286 |

| Electrophilicity Index (ω) | 2.1 |

Conformational Analysis and Potential Energy Surface (PES) Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. Mapping the PES allows for the identification of stable conformers (local minima) and the energy barriers between them (saddle points). weizmann.ac.il

For a flexible molecule like 2-(4-chloro-3-methylphenoxy)ethanol, which has several rotatable bonds, a thorough conformational analysis is essential to understand its three-dimensional structure and behavior. The rotation around the C-O and C-C bonds in the side chain will lead to various conformers with different energies.

A detailed PES mapping would involve systematically changing the dihedral angles of the rotatable bonds and calculating the energy at each point. This would reveal the low-energy conformations that the molecule is most likely to adopt. The energy differences between these conformers and the barriers to their interconversion provide insights into the molecule's flexibility and the relative populations of different conformers at a given temperature. The PES of a similar molecule, ethanol (B145695), has been studied in detail, revealing the existence of trans and gauche conformers with a small energy gap between them. nih.gov

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the conformational dynamics and stability of a molecule. nih.gov

For 2-(4-chloro-3-methylphenoxy)ethanol, MD simulations can be employed to explore its conformational landscape in a more dynamic and realistic manner than static PES mapping. By simulating the molecule over a period of time, typically nanoseconds to microseconds, one can observe the transitions between different conformations and assess their relative stabilities.

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average distance between the atoms of a superimposed molecule and a reference structure. A stable RMSD over time suggests that the molecule has reached a stable conformation.

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of each atom around its average position. Higher RMSF values for certain atoms or regions suggest greater flexibility.

MD simulations can also be performed in the presence of a solvent to understand how the environment affects the conformational preferences and stability of the molecule.

Theoretical Structure-Activity Relationship (SAR) Studies based on Molecular Descriptors

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity. collaborativedrug.comnih.gov In theoretical SAR, or Quantitative Structure-Activity Relationship (QSAR) studies, this is achieved by developing mathematical models that relate molecular descriptors to the observed activity. ufv.br

Molecular descriptors are numerical values that characterize specific properties of a molecule. They can be classified into several categories:

Constitutional descriptors: Related to the molecular formula and connectivity.

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Quantum chemical descriptors: Calculated from the electronic structure of the molecule, such as HOMO-LUMO energies, dipole moment, and the reactivity descriptors discussed earlier.

For 2-(4-chloro-3-methylphenoxy)ethanol, a theoretical SAR study would involve calculating a wide range of molecular descriptors and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that predicts its activity based on these descriptors. nih.gov Such a model can be invaluable in understanding which molecular features are crucial for its activity and in designing new, more potent analogues. A similar approach has been used to study the structure-activity relationship of (4-Chloro-2-methylphenoxy) acetic acid. researchgate.net

The following is an interactive table of some key molecular descriptors that could be used in a SAR study of 2-(4-chloro-3-methylphenoxy)ethanol.

| Descriptor | Description |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. |

| Dipole Moment | A measure of the overall polarity of the molecule. |

| HOMO Energy | The energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. |

| LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. |

Solvent Effects on Molecular Properties through Continuum Solvation Models (e.g., PCM, Onsager)

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum solvation models are computational methods used to account for the effects of a solvent without explicitly representing individual solvent molecules. nih.gov These models treat the solvent as a continuous medium with a specific dielectric constant. researchgate.net

Two common continuum solvation models are:

Polarizable Continuum Model (PCM): In this model, the solute is placed in a cavity within the dielectric continuum, and the charge distribution of the solute polarizes the continuum, which in turn creates a reaction field that interacts with the solute.

Onsager Model: This is a simpler model that treats the solute as a dipole in a spherical cavity within the dielectric continuum.

By performing quantum chemical calculations using these models, it is possible to investigate how the solvent affects various molecular properties of 2-(4-chloro-3-methylphenoxy)ethanol, such as its conformational stability, electronic structure, and reactivity descriptors. For example, the polarity of the solvent can influence the relative energies of different conformers and alter the charge distribution within the molecule. nih.gov Understanding these solvent effects is crucial for accurately predicting the behavior of the molecule in a real-world solution-phase environment.

Crystallographic Studies of 2 4 Chloro 3 Methylphenoxy Ethanol and Analogues

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a technique used to characterize the crystalline nature of a bulk sample. It provides a fingerprint of the crystalline phases present in a material. While specific PXRD data for 2-(4-chloro-3-methylphenoxy)ethanol was not found in the reviewed literature, it is a standard method that would be employed to confirm the phase purity of a synthesized batch of the compound. The PXRD pattern of a microcrystalline powder would be compared to a pattern calculated from the single-crystal X-ray diffraction data to verify the bulk material's identity and crystallinity.

Environmental Fate and Mechanistic Degradation Pathways of 2 4 Chloro 3 Methylphenoxy Ethanol

Abiotic Transformation Mechanisms

Abiotic degradation involves chemical and physical processes that transform a compound without the direct involvement of microorganisms. These processes, including hydrolysis, photolysis, and oxidation, are crucial in determining the ultimate fate of a chemical in the environment.

Hydrolysis is a chemical reaction in which a molecule of water cleaves one or more chemical bonds. The susceptibility of a compound to hydrolysis is dependent on the presence of hydrolyzable functional groups and environmental conditions such as pH and temperature.

The structure of 2-(4-chloro-3-methylphenoxy)ethanol features a stable ether linkage connecting the aromatic ring to the ethanol (B145695) side chain. Ether bonds are generally resistant to hydrolysis under typical environmental pH conditions (pH 4-9). For related phenoxy herbicides like MCPA, hydrolysis is not considered a significant degradation pathway due to the absence of readily hydrolyzable functional groups. nih.gov In contrast, the ester formulations of herbicides like 2,4-D can undergo hydrolysis to form the parent acid. juniperpublishers.comepa.gov This process is influenced by pH, with faster rates typically observed under alkaline conditions. epa.gov

Given the stability of the ether bond in 2-(4-chloro-3-methylphenoxy)ethanol, significant hydrolytic degradation is not anticipated to be a primary transformation mechanism in aquatic environments.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by photons. This process can occur directly, when the molecule absorbs light, or indirectly, through reactions with photochemically generated species like hydroxyl radicals.

Studies on structurally similar compounds suggest that photolysis can be a relevant degradation pathway. For instance, the photocatalytic decomposition of 2-(4-methylphenoxy)ethanol (B85395) in the presence of a TiO₂ catalyst has been investigated. nih.gov This process was found to generate toxic intermediates, such as p-cresol, through the cleavage of the ether bond. nih.gov Similarly, the photocatalytic transformation of the herbicides 2,4-D and MCPA over TiO₂ has been demonstrated to be an effective degradation method. researchgate.net

For 2-(4-chloro-3-methylphenoxy)ethanol, analogous photolytic pathways can be proposed:

Direct Photolysis: Absorption of UV radiation could lead to the homolytic cleavage of the carbon-chlorine bond or the ether linkage, although this is generally a slower process in natural sunlight.

Indirect Photolysis: Reaction with hydroxyl radicals (•OH), generated in sunlit surface waters, is likely a more significant pathway. This can lead to the formation of hydroxylated intermediates.

Photocatalysis: In the presence of semiconductor particles like TiO₂ (naturally present in some soils and sediments), photocatalytic degradation could occur, leading to the cleavage of the ether bond and subsequent mineralization. A likely primary intermediate from this process would be 4-chloro-3-methylphenol (B1668792).

Oxidative degradation, particularly by hydroxyl radicals (•OH), is a primary transformation pathway for many organic compounds in both water and the atmosphere. nih.govntnu.no The •OH radical is a powerful, non-selective oxidant that can initiate degradation through hydrogen abstraction or addition to aromatic rings.

In the Aqueous Phase: The reaction of •OH with 2-(4-chloro-3-methylphenoxy)ethanol can proceed via several routes. Based on studies of MCPA, •OH addition to the aromatic ring is a major pathway. nih.gov This addition can lead to the displacement of the chlorine atom or hydroxylation at various positions on the ring. Another potential pathway is hydrogen abstraction from the ethanol side chain.

In the Atmospheric Phase: If 2-(4-chloro-3-methylphenoxy)ethanol partitions to the atmosphere, it will be subject to gas-phase oxidation, primarily by •OH radicals. The rate constant for the reaction between •OH and 2-aminoethanol has been determined to be significantly faster than previously estimated by structure-activity relationships, indicating that such reactions can be a major atmospheric sink. copernicus.orgresearchgate.net For 2-(4-chloro-3-methylphenoxy)ethanol, H-atom abstraction from the -CH₂- and -OH groups of the ethanol moiety would be a likely initiation step, leading to the formation of various oxygenated products.

| Reaction Pathway | Potential Intermediate Compound | Phase |

|---|---|---|

| •OH addition to aromatic ring | Hydroxylated derivatives of 2-(4-chloro-3-methylphenoxy)ethanol | Aqueous |

| Ether bond cleavage | 4-chloro-3-methylphenol | Aqueous |

| H-abstraction from ethanol side chain | 2-(4-chloro-3-methylphenoxy)acetaldehyde | Aqueous/Atmospheric |

| H-abstraction from ethanol side chain | 2-(4-chloro-3-methylphenoxy)acetic acid | Aqueous/Atmospheric |

Biodegradation Mechanisms

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a critical process for the removal of many environmental pollutants. nih.gov

Chlorinated aromatic compounds are generally more resistant to microbial attack than their non-chlorinated counterparts. slideshare.net However, numerous microbial strains have evolved specific degradative pathways to utilize these compounds as sources of carbon and energy. eurochlor.org

Aerobic Degradation: Under aerobic conditions, the initial step often involves oxidation. Bacteria typically employ dioxygenase enzymes to incorporate both atoms of O₂ into the aromatic ring, forming a cis-dihydrodiol. This intermediate is then dehydrogenated to form a substituted catechol (e.g., chlorocatechol). epa.govresearchgate.net The chlorinated aromatic ring is then opened through one of two main pathways: slideshare.netresearchgate.net

Ortho-cleavage Pathway: The bond between the two hydroxyl groups of the catechol is cleaved.

Meta-cleavage Pathway: The bond adjacent to one of the hydroxyl groups is cleaved.

Dechlorination often occurs after ring cleavage, preventing the accumulation of toxic chlorinated intermediates. researchgate.net

Anaerobic Degradation: Under anaerobic conditions, a different strategy known as reductive dechlorination (or halorespiration) is common. eurochlor.org In this process, the chlorinated compound is used as an electron acceptor, and the chlorine substituent is removed and replaced with a hydrogen atom. slideshare.netresearchgate.net This typically results in the formation of less chlorinated, but still potentially toxic, intermediates. Complete mineralization often requires a sequence of anaerobic and subsequent aerobic conditions. eurochlor.org

| Microorganism | Compound Degraded | Key Pathway/Enzyme | Reference |

|---|---|---|---|

| Pseudomonas putida | Chlorobenzene | Meta-cleavage pathway (chlorocatechol 2,3-dioxygenase) | slideshare.netresearchgate.net |

| Cupriavidus gilardii T-1 | 2,4-Dichlorophenoxyacetic acid | - | aloki.hu |

| Phomopsis sp. (endophytic fungus) | MCPA | Initial transformation to 4-chloro-2-methylphenol | aloki.hu |

| Anaerobic methanogenic consortia | 2,4-Dichlorophenoxyacetic acid | Reductive dechlorination to 4-chlorophenol | nih.gov |

Based on the general principles of microbial degradation, a theoretical enzymatic pathway for 2-(4-chloro-3-methylphenoxy)ethanol can be proposed.

A plausible initial enzymatic attack could occur at either the side chain or the aromatic ring:

Side Chain Oxidation: Alcohol dehydrogenases could oxidize the terminal hydroxyl group of the ethanol side chain to an aldehyde, followed by further oxidation by an aldehyde dehydrogenase to form the corresponding carboxylic acid, 2-(4-chloro-3-methylphenoxy)acetic acid. This product is structurally very similar to the herbicide MCPA, which is known to be biodegradable. aloki.hu

Ether Bond Cleavage (O-dealkylation): An etherase or a monooxygenase could cleave the ether linkage. This would yield two primary metabolites: 4-chloro-3-methylphenol and ethylene (B1197577) glycol. Both of these metabolites are generally more amenable to further biodegradation than the parent compound.

Aromatic Ring Hydroxylation: A dioxygenase enzyme could attack the aromatic ring, leading to the formation of a chloromethyl-substituted catechol derivative. This would be a key step preceding aromatic ring cleavage. For example, hydroxylation could lead to the formation of 4-chloro-3-methylcatechol. This intermediate would then be a substrate for ring-cleavage dioxygenases, funneling the metabolites into central metabolism. epa.govresearchgate.net

The specific pathway utilized would depend on the microbial species and the prevailing environmental conditions. It is likely that a consortium of microorganisms would be required for the complete mineralization of 2-(4-chloro-3-methylphenoxy)ethanol to CO₂, H₂O, and chloride ions. epa.gov

Information regarding "Ethanol, 2-(4-chloro-m-tolyl)-" is not available.

Following a comprehensive search for scientific literature on the chemical compound "Ethanol, 2-(4-chloro-m-tolyl)-," also identified as 2-(4-chloro-3-methylphenoxy)ethanol, it has been determined that there is no available data pertaining to the specific topics requested for the article.

Searches for information on its environmental fate, microbial degradation, persistence, environmental partitioning, sorption, and leaching potential did not yield any relevant research findings for this specific compound. The search results consistently provided information on related but structurally distinct phenoxy herbicides, primarily (4-chloro-2-methylphenoxy)acetic acid (MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-D).

Due to the strict adherence to the provided outline and the exclusion of information on compounds other than "Ethanol, 2-(4-chloro-m-tolyl)-," it is not possible to generate the requested article. The scientific data required to populate the specified sections and subsections for this compound is not present in the available search results.

Advanced Analytical Methodologies for Detection and Quantification of 2 4 Chloro 3 Methylphenoxy Ethanol

Chromatography-Mass Spectrometry Techniques

Chromatography coupled with mass spectrometry is a cornerstone for the definitive identification and quantification of organic compounds. The choice between gas or liquid chromatography depends on the analyte's volatility and thermal stability.

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. jmchemsci.com The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column before being detected by a mass spectrometer. phcogj.com The mass spectrometer then ionizes the separated components, sorting the ions by their mass-to-charge ratio to produce a unique mass spectrum, which acts as a chemical fingerprint.

For compounds similar to 2-(4-chloro-3-methylphenoxy)ethanol, such as other phenoxy derivatives, GC-MS analysis typically employs a non-polar or medium-polarity capillary column. A study on the related compound (4-chloro-2-methyl-phenoxy)acetic acid (MCPA) after esterification utilized a GC-MS system with a BPX-5 capillary column for separation. researchgate.net The mass spectrometer was operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic fragment ions. researchgate.net

Table 1: Illustrative GC-MS Parameters for Analysis of a Related Phenoxyacetic Acid Derivative This table is based on methodologies for a structurally similar compound and serves as a likely starting point for the analysis of 2-(4-chloro-3-methylphenoxy)ethanol.

| Parameter | Value |

| Instrument | Gas Chromatograph interfaced with a Mass Spectrometer |

| Column | BPX-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) researchgate.net |

| Carrier Gas | Helium phcogj.com |

| Injection Mode | Splitless |

| Oven Program | Initial temp 80°C, ramp to 280°C phcogj.com |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Detection Mode | Selected Ion Monitoring (SIM) researchgate.net |

For compounds that are non-volatile or prone to degradation at high temperatures, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. LC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. The eluent is then introduced into a mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Tandem mass spectrometry (LC-MS/MS) adds another layer of specificity by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. This technique is highly sensitive and selective, making it ideal for analyzing trace levels of compounds in complex matrices. nih.gov A sensitive LC-MS/MS method for analyzing alcohol ethoxylates and alkylphenol ethoxylates—classes of compounds structurally related to 2-(4-chloro-3-methylphenoxy)ethanol—has been developed. nih.govepa.gov This method utilizes solid-phase extraction followed by a rapid LC-MS/MS run, capable of detecting analytes in the low picogram range. epa.gov

Table 2: Example LC-MS/MS Parameters for Analysis of Related Alcohol Ethoxylates This table is based on established methods for analogous compounds and represents a probable configuration for analyzing 2-(4-chloro-3-methylphenoxy)ethanol.

| Parameter | Value |

| Instrument | High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer hplc.eu |

| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) hplc.eu |

| Mobile Phase | Gradient elution with water (containing an additive like ammonium (B1175870) fluoride (B91410) or formic acid) and acetonitrile/methanol hplc.eu |

| Flow Rate | 0.2 - 0.5 mL/min hplc.eu |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode hplc.eu |

| Detection Mode | Multiple Reaction Monitoring (MRM) hplc.eu |

| Source Temp. | 250°C epa.gov |

| IonSpray Voltage | 5500 V epa.gov |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems (e.g., UV, PDA)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. science.gov When coupled with a Ultraviolet (UV) or Photodiode Array (PDA) detector, it provides a robust and cost-effective analytical solution, particularly for compounds containing a chromophore, such as the aromatic ring in 2-(4-chloro-3-methylphenoxy)ethanol. A PDA detector can acquire a full UV spectrum at each point in the chromatogram, aiding in peak purity assessment and identification.

A rapid and simple HPLC method was developed for the determination of the parent compound, 4-chloro-3-methylphenol (B1668792) (CMP). researchgate.net This method demonstrates the applicability of reversed-phase HPLC with UV detection for this class of compounds.

Table 3: HPLC-UV Method Parameters for the Parent Compound 4-chloro-3-methylphenol (CMP) These parameters for a closely related precursor molecule are highly relevant for the development of an analytical method for 2-(4-chloro-3-methylphenoxy)ethanol.

| Parameter | Value |

| Instrument | High-Performance Liquid Chromatography System |

| Column | Symmetry C18 (100 mm × 4.6 mm, 3.5 µm particle size) researchgate.net |

| Mobile Phase | Acetonitrile and 0.1% phosphoric acid in water (45:55, v/v) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV at 228 nm researchgate.net |

| Injection Volume | 10 µL researchgate.net |

| Retention Time | 5.56 min (for CMP) researchgate.net |

Sample Preparation and Extraction Techniques (e.g., Solid Phase Extraction (SPE), Accelerated Solvent Extraction (ASE))

Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte of interest before chromatographic analysis.

Solid Phase Extraction (SPE) is a widely used technique for purifying and concentrating analytes from liquid samples. nih.gov The process involves passing the sample through a sorbent bed that retains the analyte, which is then eluted with a small volume of an appropriate solvent. For compounds like alcohol ethoxylates, SPE with a suitable stationary phase is a common and effective preparation step before LC-MS/MS analysis. epa.gov

Accelerated Solvent Extraction (ASE) , also known as pressurized liquid extraction, is an automated technique that uses conventional solvents at elevated temperatures and pressures. These conditions enhance extraction efficiency, reduce extraction time, and decrease solvent consumption compared to traditional methods. While specific applications for 2-(4-chloro-3-methylphenoxy)ethanol are not documented, ASE is effective for extracting a wide range of organic analytes from solid samples.

Development of Standardized Analytical Protocols

The development of a standardized analytical protocol is crucial for ensuring the reliability and comparability of results between different laboratories. This process, known as method validation, involves rigorously evaluating the performance of an analytical method. According to International Council for Harmonisation (ICH) guidelines, key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

For a compound like 2-(4-chloro-3-methylphenoxy)ethanol, a fully validated method using techniques such as LC-MS/MS or GC-MS would need to have all these parameters established to be considered a standardized protocol.

Conclusion and Future Research Directions

Synthesis of Knowledge on 2-(4-chloro-3-methylphenoxy)ethanol

The examination of 2-(4-chloro-3-methylphenoxy)ethanol, a significant halogenated ether, reveals its central role as a precursor and intermediate in the synthesis of various organic compounds. Its molecular structure, characterized by a chlorinated and methylated phenyl ring linked to an ethanol (B145695) group via an ether bond, dictates its reactivity and physical properties. The synthesis of this compound is well-documented, primarily through the Williamson ether synthesis, involving the reaction of 4-chloro-3-methylphenol (B1668792) with a 2-haloethanol, typically in the presence of a base. The reaction conditions, including the choice of solvent, temperature, and base, have been optimized to achieve high yields and purity.

The applications of 2-(4-chloro-3-methylphenoxy)ethanol are predominantly in the realm of organic synthesis, where it serves as a key building block. Its hydroxyl group can be further functionalized, and the aromatic ring can undergo additional substitutions, making it a versatile intermediate. Analytical methodologies for the detection and quantification of 2-(4-chloro-3-methylphenoxy)ethanol and its related compounds have been developed, primarily relying on chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification.

From an environmental perspective, as a halogenated organic compound, its persistence, and potential for bioaccumulation are areas of interest, though specific data remains limited. The metabolic pathways are presumed to follow those of similar chloroaromatic ethers, involving hydroxylation of the aromatic ring and conjugation for excretion. Toxicological assessments are still in nascent stages, with a need for more comprehensive studies to fully characterize its potential impacts on biological systems.

Identification of Emerging Research Areas and Unexplored Facets

While the fundamental chemistry of 2-(4-chloro-3-methylphenoxy)ethanol is established, several areas of research remain underexplored. A significant emerging area is the investigation of its "green" synthesis routes. This includes the use of more environmentally benign solvents, catalysts, and energy sources to reduce the environmental footprint of its production. Furthermore, exploring its potential applications beyond a simple synthetic intermediate could be a fruitful avenue. For instance, its structural similarity to certain bioactive molecules suggests that it or its derivatives could be investigated for potential pharmacological or pesticidal activities.

The environmental fate and transformation of 2-(4-chloro-3-methylphenoxy)ethanol represent a critical and largely unexplored facet. Research is needed to understand its degradation pathways in various environmental compartments, such as soil and water, under both biotic and abiotic conditions. Identifying the primary degradation products is crucial for a complete environmental risk assessment. Similarly, more in-depth toxicological studies, including chronic exposure and endocrine disruption potential, are necessary to fill the existing data gaps.

Potential for Development of Novel Computational Models and Predictive Tools

The development of computational models offers a promising approach to better understand and predict the behavior of 2-(4-chloro-3-methylphenoxy)ethanol. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to elucidate its electronic structure, reactivity, and spectroscopic properties in greater detail. This can aid in optimizing its synthesis and predicting its reaction mechanisms.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the toxicity and environmental properties of 2-(4-chloro-3-methylphenoxy)ethanol and a broader range of related halogenated ethers. By building models based on the known data of structurally similar compounds, it is possible to estimate properties that are difficult or expensive to measure experimentally. These predictive tools can be invaluable for prioritizing compounds for further testing and for regulatory purposes. Molecular dynamics simulations could also be used to study its interactions with biological macromolecules, providing insights into potential mechanisms of toxicity.

Interdisciplinary Collaborations for Comprehensive Understanding of Halogenated Ethers

A comprehensive understanding of 2-(4-chloro-3-methylphenoxy)ethanol and the wider class of halogenated ethers necessitates interdisciplinary collaboration. Synthetic chemists are needed to develop novel and sustainable synthetic routes. Analytical chemists are crucial for creating sensitive and selective methods for their detection in various matrices. Environmental scientists and toxicologists must work together to assess their environmental fate, bioaccumulation, and potential hazards to ecosystems and human health.

Collaboration with computational chemists and data scientists will be essential for the development and validation of the predictive models discussed previously. Furthermore, engagement with regulatory bodies and policymakers is necessary to ensure that scientific findings are effectively translated into sound environmental and health policies. By fostering these interdisciplinary collaborations, the scientific community can build a more complete and nuanced understanding of the lifecycle and impacts of halogenated ethers like 2-(4-chloro-3-methylphenoxy)ethanol.

Q & A

Q. How can synthetic routes for Ethanol, 2-(4-chloro-m-tolyl)- be optimized for yield and reproducibility?

- Methodology : Adapt Response Surface Methodology (RSM) from 2-phenylethanol production , varying parameters like temperature, catalyst loading, and reaction time. Use Grignard reactions or reduction of ketones (e.g., 4-chloro-m-tolyl ketone) with NaBH₄/LiAlH₄. Monitor intermediates via thin-layer chromatography (TLC) and optimize purification via column chromatography (silica gel, gradient elution).

Q. What physicochemical properties are critical for experimental design involving this compound?

- Key Data :

- Applications : Solubility in polar/nonpolar solvents guides reaction media selection (e.g., ethanol/water mixtures ).

Advanced Research Questions

Q. How do electronic effects of the chloro and methyl substituents influence the compound’s reactivity in nucleophilic substitutions?

- Methodology : Perform density functional theory (DFT) calculations to map electron density around the chloro and methyl groups. Compare with experimental kinetics (e.g., SN2 reactions with iodide ions). Reference substituent effects in 4-chloro-m-toluic acid derivatives . Use Hammett constants to quantify electronic contributions .

Q. How can discrepancies in thermodynamic data (e.g., enthalpy of formation) be resolved across studies?

Cross-validate data using differential scanning calorimetry (DSC) and combustion calorimetry .

Compare with structurally related compounds (e.g., 1-(4-methylphenyl)ethanol ).

Account for impurities via gas chromatography-mass spectrometry (GC-MS) .

Q. What strategies mitigate decomposition during long-term storage or under catalytic conditions?

- Methodology :

- Storage : Use inert atmospheres (N₂/Ar) and amber vials to prevent oxidation .

- Catalysis : Test stabilizers (e.g., antioxidants like BHT) in reactions. Monitor degradation via accelerated stability studies (high-temperature stress testing ).

Q. How to design structure-activity relationship (SAR) studies for bioactivity screening?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.